molecular formula C14H20N2O B14191779 1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one CAS No. 923606-09-1

1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one

Cat. No.: B14191779
CAS No.: 923606-09-1
M. Wt: 232.32 g/mol
InChI Key: MDYPFIVUGQWTTG-UHFFFAOYSA-N
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Description

1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one is a synthetic organic compound that features a piperidine ring and a pyrrole ring connected by a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrrole Ring: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.

    Coupling of the Rings: The piperidine and pyrrole rings are then coupled using a suitable linker, such as a pentenone chain, through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.

    1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime: Investigated for its potential as a kinase inhibitor.

    1-(Piperidin-4-yl)-1H-pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibition activity.

Uniqueness

1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring and a pyrrole ring linked by a pentenone chain allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

CAS No.

923606-09-1

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(4-piperidin-1-yl-1H-pyrrol-2-yl)pent-4-en-1-one

InChI

InChI=1S/C14H20N2O/c1-2-3-7-14(17)13-10-12(11-15-13)16-8-5-4-6-9-16/h2,10-11,15H,1,3-9H2

InChI Key

MDYPFIVUGQWTTG-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1=CC(=CN1)N2CCCCC2

Origin of Product

United States

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